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Compound of Interest

Compound Name: 1-Allyl-4-fluorobenzene

Cat. No.: B154274 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic and

physicochemical properties of 1-Allyl-4-fluorobenzene, a valuable intermediate in organic

synthesis. Due to the limited availability of a complete, experimentally verified spectroscopic

dataset within publicly accessible resources, this document combines known physical

properties with predicted spectroscopic data derived from the analysis of analogous

compounds and established principles of spectroscopy. This guide is intended for researchers,

scientists, and professionals in drug development seeking a detailed understanding of this

compound's structural and analytical characteristics.

Physicochemical Properties
1-Allyl-4-fluorobenzene is a liquid at room temperature with the molecular formula C₉H₉F and

a molecular weight of 136.17 g/mol .[1] Key physical properties are summarized in the table

below.
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Property Value

Molecular Formula C₉H₉F

Molecular Weight 136.17 g/mol [1]

Appearance Liquid[2]

Density 1.009 g/mL at 25 °C[2]

Refractive Index n20/D 1.494[2]

Boiling Point 163.7 °C at 760 mmHg

Flash Point 43.3 °C (109.9 °F)

InChI
1S/C9H9F/c1-2-3-8-4-6-9(10)7-5-8/h2,4-

7H,1,3H2

SMILES C=CCC1=CC=C(C=C1)F[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The

following tables present the predicted ¹H and ¹³C NMR spectral data for 1-Allyl-4-
fluorobenzene. These predictions are based on established chemical shift ranges for similar

structural motifs, including allylbenzenes and fluorinated aromatic compounds.

¹H NMR (Predicted)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.15 dd 2H H-2, H-6 (Aromatic)

~ 6.95 t 2H H-3, H-5 (Aromatic)

~ 5.90 m 1H H-8 (Allyl)

~ 5.10 m 2H H-9 (Allyl)

~ 3.35 d 2H H-7 (Allyl)
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¹³C NMR (Predicted)

Chemical Shift (δ, ppm) Assignment

~ 161.5 (d, ¹JCF ≈ 245 Hz) C-4 (Aromatic)

~ 137.0 C-8 (Allyl)

~ 136.0 (d, ⁴JCF ≈ 3 Hz) C-1 (Aromatic)

~ 130.0 (d, ³JCF ≈ 8 Hz) C-2, C-6 (Aromatic)

~ 116.0 C-9 (Allyl)

~ 115.0 (d, ²JCF ≈ 21 Hz) C-3, C-5 (Aromatic)

~ 39.0 C-7 (Allyl)

Infrared (IR) Spectroscopy
The predicted infrared spectrum of 1-Allyl-4-fluorobenzene would exhibit characteristic

absorption bands corresponding to its functional groups. The table below summarizes the

expected significant IR absorptions.

Significant IR Absorptions (Predicted)

Wavenumber (cm⁻¹) Vibration

~ 3080 =C-H Stretch (Aromatic and Alkene)

~ 2980, 2910 C-H Stretch (Allyl CH₂)

~ 1640 C=C Stretch (Alkene)

~ 1600, 1510 C=C Stretch (Aromatic)

~ 1220 C-F Stretch (Aromatic)

~ 990, 915 =C-H Bend (Alkene)

~ 830 C-H Bend (Aromatic, p-disubstituted)
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Mass Spectrometry (MS)
The mass spectrum of 1-Allyl-4-fluorobenzene is expected to show a molecular ion peak and

characteristic fragmentation patterns. The predicted major fragments are listed below.

Major Mass Spectrometry Fragments (Predicted)

m/z Fragment

136 [M]⁺ (Molecular Ion)

121 [M - CH₃]⁺

109 [M - C₂H₃]⁺

96 [M - C₃H₄]⁺ (Fluorotropylium ion)

77 [C₆H₅]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a

liquid sample like 1-Allyl-4-fluorobenzene.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 1-Allyl-4-fluorobenzene in 0.6-0.7

mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of an

internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer

(e.g., 400 MHz or higher). For ¹H NMR, a standard single-pulse experiment is typically

sufficient. For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum.

Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and calibrating the chemical shift scale to the internal standard (TMS at 0.00

ppm).

IR Spectroscopy
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Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of 1-
Allyl-4-fluorobenzene between two salt plates (e.g., NaCl or KBr).

Data Acquisition: Record the infrared spectrum using a Fourier Transform Infrared (FTIR)

spectrometer over the range of approximately 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional group vibrations.

Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via direct infusion or through a gas chromatograph (GC-MS) for separation from any

impurities.

Ionization: Use a suitable ionization technique, such as electron ionization (EI), to generate

charged fragments.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer.

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak

and the fragmentation pattern, which provides information about the molecule's structure.

Visualizations
General Workflow for Spectroscopic Analysis
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Sample Preparation
Data Acquisition Data Analysis & Interpretation
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A general workflow for the spectroscopic analysis of a chemical compound.

Predicted Mass Spectrometry Fragmentation of 1-Allyl-
4-fluorobenzene
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Predicted key fragmentation pathways for 1-Allyl-4-fluorobenzene in mass spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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